molecular formula C12H17ClN2 B1412688 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride CAS No. 2206820-83-7

1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride

Cat. No.: B1412688
CAS No.: 2206820-83-7
M. Wt: 224.73 g/mol
InChI Key: JSHUUDKRZXYMSW-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Researchers value this compound as a key synthetic intermediate or a precursor for developing novel bioactive molecules. Structurally related indole-alkylamine compounds have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization, a key mechanism for anticancer agents that target the colchicine binding site . Furthermore, indole-based structures are extensively investigated in infectious disease research; for instance, spiroindolone derivatives featuring a similar amine-substituted indole core have shown powerful in vitro and in vivo antiplasmodial activity, establishing this structural class as a promising avenue for antimalarial development . The versatility of the indole nucleus also extends to neuroscience and cell biology research, where analogous compounds serve as tools to study and inhibit regulated forms of cell death, such as oxidative stress-induced necrosis . This hydrochloride salt is provided for research applications, including as a building block in organic synthesis, a candidate for high-throughput screening, and a lead compound for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Properties

IUPAC Name

1-(1-methylindol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-3-11(13)10-8-14(2)12-7-5-4-6-9(10)12;/h4-8,11H,3,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHUUDKRZXYMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(C2=CC=CC=C21)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylindole, which is a commercially available compound.

    Alkylation: The 1-methylindole undergoes alkylation with a suitable alkyl halide, such as 3-chloropropylamine, in the presence of a base like potassium carbonate. This reaction forms 1-(1-Methyl-1H-indol-3-yl)propylamine.

    Hydrochloride Formation: The final step involves the conversion of 1-(1-Methyl-1H-indol-3-yl)propylamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1.1. Treatment of Mental Health Disorders

Research indicates that compounds similar to 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride can act as modulators of monoamine reuptake, which is crucial in treating conditions such as depression and anxiety. The compound has been studied for its efficacy in ameliorating symptoms associated with major depressive disorder and other mood disorders by enhancing the availability of neurotransmitters like serotonin and norepinephrine in the synaptic cleft .

Key Findings:

  • Mechanism of Action: The compound acts on serotonin and norepinephrine transporters, potentially increasing the levels of these neurotransmitters in the brain .
  • Clinical Implications: It may provide relief from vasomotor symptoms often associated with hormonal changes, such as those experienced during menopause .

2.1. Antibacterial Properties

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The ability of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride to disrupt bacterial cell membranes enhances its effectiveness against multidrug-resistant strains .

Data Table: Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound A0.13 µg/mLStaphylococcus aureus
Compound B0.25 µg/mLEscherichia coli
1-(1-Methyl-1H-indol-3-yl)propylamine hydrochlorideTBDTBD

Case Study:
In vivo studies have shown that derivatives with similar structures effectively reduced bacterial load in models of sepsis, indicating potential for therapeutic use in infectious diseases .

3.1. Modulation of Receptors

The compound has been explored for its agonistic activity on beta-adrenergic receptors (β-ARs). In particular, modifications to the indole structure have led to enhanced selectivity and potency for human β3-ARs, which are implicated in metabolic regulation and could be targeted for obesity treatment .

Highlights:

  • Selectivity: Compounds derived from 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride demonstrate varying degrees of selectivity towards β3 receptors over β1 and β2 receptors, making them suitable candidates for targeted therapies without the side effects associated with non-selective agonists .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indole Moieties

GW441756 Hydrochloride
  • Structure: Contains a 1-methyl-1H-indol-3-yl group linked to a pyrrolopyridinone scaffold.
  • Molecular Formula : C₁₇H₁₃ClN₂O
  • Activity : Acts as a kinase inhibitor, targeting tropomyosin receptor kinase A (TrkA) .
  • Comparison: Both compounds share the 1-methylindole-3-yl group, but GW441756’s pyrrolopyridinone core confers distinct target specificity. The propylamine chain in the primary compound may influence solubility and receptor binding differently.
3-(1H-Indol-1-yl)propan-1-amine Hydrochloride
  • Structure : Features an indole moiety at the 1-position attached to a propanamine chain.
  • Molecular Formula : C₁₁H₁₄ClN₂
  • Key Difference : The indole substitution at the 1-position (vs. 3-position in the primary compound) likely alters steric and electronic interactions with biological targets .
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine
  • Structure : Combines a 3-methoxypropyl-substituted indole with a cyclopropylamine group.
  • Molecular Formula : C₁₆H₂₂N₂O
  • Comparison : The cyclopropylamine and methoxypropyl groups may enhance lipophilicity and blood-brain barrier penetration compared to the primary compound’s simpler propylamine chain .

Pharmacological Comparators (Amine Hydrochlorides)

Fluoxetine Hydrochloride
  • Structure: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethylphenoxy-propylamine backbone.
  • Molecular Formula: C₁₇H₁₈F₃NO·HCl
  • Comparison : While both are amine hydrochlorides, Fluoxetine’s aromatic ether and trifluoromethyl groups confer SSRI activity, unlike the indole-based primary compound .
Nortriptyline Hydrochloride
  • Structure : A tricyclic antidepressant with a dibenzocycloheptene-propylamine core.
  • Molecular Formula : C₁₉H₂₁N·HCl
  • Comparison: The rigid tricyclic structure of Nortriptyline contrasts with the flexible indole-propylamine scaffold, impacting receptor affinity and side effect profiles .

Anticancer Screening

  • Bis-Indole Derivatives: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates () were screened by the NCI, showing moderate activity against HOP-92 and SNB-75 cell lines.

Kinase Inhibition

  • GW441756: Demonstrates potent inhibition of TrkA, suggesting that indole-3-yl derivatives may have utility in targeting neurotrophin pathways.

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(1-Methyl-1H-indol-3-yl)propylamine HCl C₁₂H₁₇ClN₂ 224.74 3-indolyl, propylamine HCl
GW441756 HCl C₁₇H₁₃ClN₂O 308.75 3-indolyl, pyrrolopyridinone HCl
3-(1H-Indol-1-yl)propan-1-amine HCl C₁₁H₁₄ClN₂ 174.24 + HCl 1-indolyl, propanamine HCl
Fluoxetine HCl C₁₇H₁₈F₃NO·HCl 345.79 Trifluoromethylphenoxy-propylamine HCl

Biological Activity

1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound belongs to the indole derivatives class, characterized by a core indole structure with a propylamine side chain. This unique structure is responsible for its biological activity, particularly its interaction with various molecular targets.

The biological effects of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride are primarily mediated through its ability to bind to specific receptors and enzymes. Notably, it has been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its anticancer activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Methicillin-resistant Staphylococcus4 µg/mL
Enterococcus spp.32 µg/mL

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride have been evaluated across several cancer cell lines. The compound has demonstrated significant antiproliferative effects.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)
HeLa8.49
MCF-711.20
SKOV-37.87

These values indicate that the compound is particularly effective against cervical (HeLa) and breast (MCF-7) cancer cells, with IC50 values suggesting potent activity .

Case Studies

A recent study highlighted the efficacy of the compound in inducing apoptosis in cancer cells. The mechanism involved arresting the cell cycle at the G2/M phase and significantly inhibiting tubulin polymerization, akin to the action of colchicine. This study underlines the potential of this compound as a therapeutic agent in oncology.

Another case involved testing against various strains of bacteria, where it was found to have comparable efficacy to established antibiotics like levofloxacin, especially against resistant strains . This suggests that further exploration could lead to new treatments for infections caused by resistant pathogens.

Q & A

Basic Questions

Synthesis and Purification Methodology Q: What are the standard synthetic routes for preparing 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride, and how is the hydrochloride salt purified? A: A common approach involves sequential functionalization of the indole core. First, alkylation or amination introduces the propylamine chain, followed by treatment with hydrochloric acid to form the water-soluble hydrochloride salt . Purification typically employs recrystallization using polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals. Ensure stoichiometric control during salt formation to avoid residual reactants .

Structural Confirmation Techniques Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Use 1H^1H-NMR to verify indole ring protons (6.8–7.5 ppm) and methyl/propylamine chain integration. 13C^{13}C-NMR and HRMS are essential for resolving carbon environments and molecular mass, respectively . Purity is assessed via HPLC with UV detection (λ = 280 nm for indole absorbance) and elemental analysis for Cl^- content .

Handling and Storage Precautions Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Store in airtight containers at 2–8°C, protected from moisture and light. Use PPE (gloves, goggles) to prevent inhalation or skin contact. Dispose of waste via certified hazardous waste services, as it may be classified as environmentally hazardous (WGK 2 in Germany) . Avoid proximity to ignition sources due to potential dust combustibility .

Nomenclature and IUPAC Compliance Q: How is the IUPAC name derived for this compound, and what conventions apply to its hydrochloride designation? A: The base name follows substituent priority: the indole ring (1-methyl substitution) is the parent structure, with the propylamine chain at position 3. The hydrochloride is denoted as a stoichiometric (1:1) salt, appended after the base name .

Solubility and Solvent Compatibility Q: How does the hydrochloride form influence solubility, and which solvents are optimal for experimental workflows? A: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water), facilitating biological assays. For organic-phase reactions, DMSO or methanol are preferred. Precipitation in low-polarity solvents (e.g., diethyl ether) aids purification .

Advanced Research Questions

Microwave-Assisted Synthesis Optimization Q: How can microwave irradiation improve the synthesis of this compound compared to conventional methods? A: Microwave reactors reduce reaction times (e.g., from 24 hours to <2 hours) by enhancing kinetic control. For example, method B in achieved 85% yield for a structurally similar amine hydrochloride via microwave-assisted amination. Optimize parameters (power, temperature) to minimize side-product formation .

Resolving Analytical Data Contradictions Q: How should researchers address discrepancies in NMR or mass spectrometry data across studies? A: Cross-reference spectral data with structurally analogous compounds (e.g., indole derivatives in ). Verify solvent effects on 1H^1H-NMR shifts (DMSO vs. CDCl3_3) and confirm HRMS calibration using internal standards. Replicate synthesis under controlled conditions to isolate batch-specific variations .

Receptor Binding Assay Design Q: What strategies are recommended for evaluating this compound’s interaction with neurotransmitter receptors? A: Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists for serotonin or dopamine receptors). Structural analogs with indole moieties () show affinity for GPCRs, suggesting similar screening frameworks. Validate results with computational docking studies (e.g., AutoDock Vina) .

Environmental Impact Mitigation Q: How can researchers minimize environmental risks during large-scale experimental use? A: Follow WGK 2 guidelines () by neutralizing waste with sodium bicarbonate before disposal. Employ closed-system reactors to prevent aerosol release. Monitor biodegradation via OECD 301F testing to assess aquatic toxicity .

Comparative Reactivity with Structural Analogs Q: How does the cyclopropyl or methyl substitution in related compounds (e.g., ) influence reactivity? A: Cyclopropyl groups () increase steric hindrance, slowing nucleophilic reactions, while methyl groups enhance lipophilicity. Compare reaction rates under identical conditions (e.g., SN2 alkylation) and analyze substituent effects via Hammett plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride
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1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.